molecular formula C18H18F3NO5S2 B2855622 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine CAS No. 1706164-83-1

3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine

Cat. No. B2855622
CAS RN: 1706164-83-1
M. Wt: 449.46
InChI Key: JHIDLWQJFZVOGH-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that play a crucial role in gene expression and are involved in various diseases such as cancer and neurodegenerative disorders. Proteasomes are protein complexes that are involved in the degradation of misfolded and damaged proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine have been extensively studied. It has been shown to induce cell death in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Furthermore, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is its specificity for HDACs and proteasomes. This specificity makes it a valuable tool for studying the mechanism of action of these enzymes and proteins. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine. One direction is the development of new drugs and therapies based on this compound for the treatment of various diseases. Another direction is the exploration of its potential as a tool for studying the mechanism of action of other enzymes and proteins. Additionally, there is a need for further research on the safety and toxicity of this compound to determine its potential for clinical use.
Conclusion:
In conclusion, 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine is a chemical compound that has shown promising results in various scientific research applications. Its specificity for HDACs and proteasomes makes it a valuable tool for studying the mechanism of action of these enzymes and proteins. However, further research is needed to explore its potential for clinical use and to determine its safety and toxicity.

Synthesis Methods

The synthesis of 3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has been reported in various studies. One of the most common methods of synthesis involves the reaction of 3-(trifluoromethyl)benzylamine with 4-methoxyphenylsulfonyl chloride in the presence of a base. The resulting product is then treated with a sulfonyl azide to obtain the final product.

Scientific Research Applications

3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine has shown promising results in various scientific research applications. It has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's.

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO5S2/c1-27-15-5-7-16(8-6-15)29(25,26)17-10-22(11-17)28(23,24)12-13-3-2-4-14(9-13)18(19,20)21/h2-9,17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIDLWQJFZVOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methoxyphenyl)sulfonyl)-1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidine

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